

# Rezvilutamide: A Deep Dive into its Pharmacokinetics and Bioavailability

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Compound of Interest		
Compound Name:	Rezvilutamide	
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### Introduction

**Rezvilutamide** (also known as SHR3680) is an orally administered, second-generation androgen receptor (AR) antagonist.[1] It has been approved in China for the treatment of patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[1] As a potent inhibitor of the AR signaling pathway, **rezvilutamide** represents a significant therapeutic option in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for **rezvilutamide**, intended to inform researchers, scientists, and drug development professionals.

While extensive clinical trial data on the efficacy and safety of **rezvilutamide** are available, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from dedicated phase 1 studies in healthy volunteers or patient populations are not extensively published in the peer-reviewed literature. This guide synthesizes the currently accessible information.

# Pharmacokinetics Absorption and Bioavailability

**Rezvilutamide** is orally bioavailable.[2] The recommended dose in clinical practice is 240 mg taken once daily, and it can be administered with or without food.[3] This suggests that food does not have a clinically significant effect on its absorption and bioavailability, a favorable



characteristic for patient compliance. However, specific studies detailing the absolute bioavailability or the precise impact of food on the rate and extent of absorption are not publicly available.

### **Distribution**

Preclinical studies in mice have indicated that **rezvilutamide** has a low potential to penetrate the blood-brain barrier.[2] This characteristic is clinically significant as it may translate to a reduced incidence of central nervous system-related adverse effects, such as seizures, compared to other androgen receptor antagonists.

### **Metabolism and Excretion**

Detailed information on the metabolic pathways and excretion routes of **rezvilutamide** in humans is not extensively documented in publicly available literature.

## **Drug-Drug Interactions**

A clinical trial was conducted to evaluate the effect of **rezvilutamide** on the pharmacokinetics of probe substrates for major cytochrome P450 (CYP) enzymes. This is crucial for understanding the potential for drug-drug interactions when **rezvilutamide** is co-administered with other medications.

# **Experimental Protocols**

Detailed experimental protocols for the pharmacokinetic studies of **rezvilutamide** are not fully available in the public domain. However, based on standard practices for such studies, the following methodologies are likely to have been employed.

## Single and Multiple Dose Pharmacokinetic Studies

A phase I/II first-in-human study of **rezvilutamide** (NCT02691975) was conducted in patients with metastatic castration-resistant prostate cancer. The study involved a dose-escalation phase with daily doses ranging from 40 mg to 480 mg. While the study assessed pharmacokinetics, specific quantitative results have not been detailed in the available publications.

Typical Protocol for a Pharmacokinetic Study:



- Study Design: Open-label, single or multiple-dose, dose-escalation or fixed-dose study.
- Participants: Healthy volunteers or the target patient population (e.g., prostate cancer patients).
- Dosing: Administration of a single oral dose of rezvilutamide or daily dosing until steady state is achieved.
- Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
- Bioanalysis: Plasma concentrations of rezvilutamide and any major metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

## **Drug-Drug Interaction Study Protocol**

A single-center, open-label, single-arm, fixed-sequence clinical trial was conducted in 18 patients with prostate cancer to assess the pharmacokinetic effects of **rezvilutamide** on probe drugs for CYP3A4 (midazolam), CYP2C9 (S-warfarin), and CYP2C19 (omeprazole).

#### Protocol Outline:

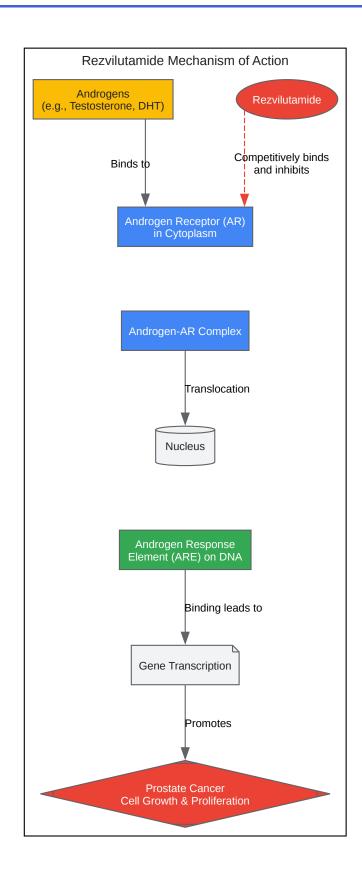
- Study Design: A fixed-sequence design where patients receive the probe drugs alone and then in combination with **rezvilutamide**.
- Treatment Periods:
  - Period 1: A single oral dose of the probe drugs (midazolam, S-warfarin, omeprazole) is administered.
  - Period 2: After a washout period, patients receive daily doses of rezvilutamide to reach steady state.



- Period 3: A single oral dose of the probe drugs is co-administered with steady-state rezvilutamide.
- Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after administration of the probe drugs in both periods to determine their plasma concentration profiles.
- Analysis: The pharmacokinetic parameters of the probe drugs are compared between the two periods to assess any inhibitory or inductive effects of rezvilutamide.

# Signaling Pathway and Experimental Workflow Diagrams

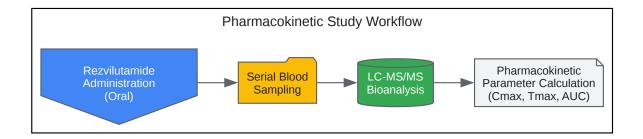




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Figure 1: **Rezvilutamide**'s mechanism of action in blocking the androgen receptor signaling pathway.



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Figure 2: A generalized workflow for a clinical pharmacokinetic study of an oral drug like **rezvilutamide**.

## **Summary and Conclusion**

**Rezvilutamide** is an orally bioavailable androgen receptor antagonist with a favorable clinical profile. While the recommended dosing regimen is established, detailed public information regarding its core pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), absolute bioavailability, and the specific impact of food is limited. The available data suggests a low potential for blood-brain barrier penetration. A dedicated drug-drug interaction study has been conducted to assess its impact on CYP enzymes. Further publication of detailed pharmacokinetic data from completed and ongoing clinical trials will be invaluable for a more comprehensive understanding of **rezvilutamide**'s clinical pharmacology.

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